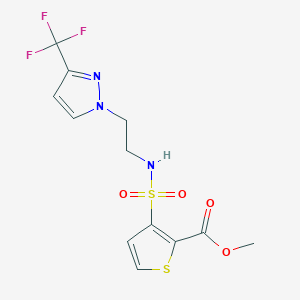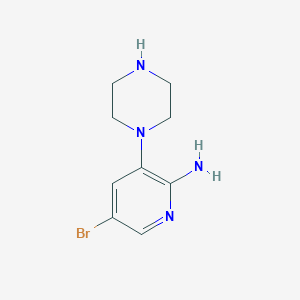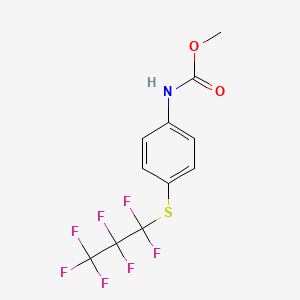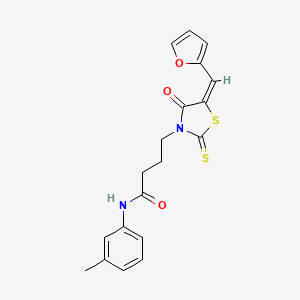![molecular formula C22H15BrN2O2S B2947490 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324759-03-7](/img/structure/B2947490.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a synthetic compound that has been studied for its pharmacological activities . It is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” involves complex chemical reactions. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” was confirmed by physicochemical properties and spectroanalytical data . The crystal structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” are complex and involve multiple steps .Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiazol moiety have been studied for their potential as antimicrobial agents. The presence of the 4-bromophenyl group in such compounds has shown promising results against bacterial and fungal strains. This makes N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide a candidate for developing novel antimicrobial agents to combat pathogens, especially those associated with biofilm-related infections .
Anticancer Properties
Thiazole derivatives have been evaluated for their antiproliferative effects, particularly against cancer cell lines. The structural features of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide suggest potential activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7), which could lead to the development of new anticancer therapies .
Drug Design and Molecular Modelling
The compound’s structure allows for in silico studies to assess its interaction with various biological targets. Molecular docking studies can predict the binding mode of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide to receptors, which is crucial for rational drug design and the development of lead compounds for further pharmaceutical research .
Antioxidant Effects
Research indicates that thiazole derivatives can exhibit antioxidant properties. These properties are important for neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases. The compound’s potential antioxidant effect could be harnessed in therapeutic applications .
Biological Evaluation
The compound can be characterized through various spectroscopic techniques such as NMR, UV/VIS, and FTIR, as well as elemental analysis and reversed-phase HPLC to verify its purity. These evaluations are essential steps in the drug development process, ensuring the compound’s suitability for further biological testing .
Alternative Toxicity Testing
Toxicity is a critical factor in drug development. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be tested for toxicity using alternative methods such as assays on freshwater cladoceran Daphnia magna Straus. This helps in assessing the safety profile of the compound before advancing to clinical trials .
Future Directions
The future directions for the study of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” could include further exploration of its pharmacological activities, particularly its antimicrobial and anticancer properties . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2S/c23-17-10-6-15(7-11-17)20-14-28-22(24-20)25-21(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHUZIXUOUJBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)


![2-Chloro-N-[3-[ethyl(methylsulfonyl)amino]propyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2947413.png)
![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)



![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)

![3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2947423.png)


![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)